molecular formula C11H8N2O B2592653 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2093433-63-5

2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

Cat. No.: B2592653
CAS No.: 2093433-63-5
M. Wt: 184.198
InChI Key: JIDKODOLBDHNQC-UHFFFAOYSA-N
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Description

2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is a spirocyclic compound featuring a unique structural motif where a cyclopropane ring is fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with cyclopropane carboxylic acid derivatives in the presence of a base. The reaction conditions often require:

    Base: Sodium hydride or potassium tert-butoxide.

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Typically between 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger volumes. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indoles.

Scientific Research Applications

Chemistry

In chemistry, 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to modify the indole and cyclopropane rings allows for the fine-tuning of biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into binding sites that are not accessible to linear molecules, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,3’-indole]-2’,2’,3’,3’-tetracarbonitrile
  • Spiro[cyclopropane-1,3’-indole]-2’,2’,3’,3’-tetrahydroxy

Uniqueness

Compared to similar compounds, 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the oxo and carbonitrile groups allows for a wider range of chemical modifications and interactions.

This detailed overview highlights the significance of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile in various fields of research and industry

Properties

IUPAC Name

2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-6-7-1-2-9-8(5-7)11(3-4-11)10(14)13-9/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKODOLBDHNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)C#N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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